2-cyclohexyl-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione 2-cyclohexyl-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC11405999
InChI: InChI=1S/C20H20N6O2/c1-12-21-20(24-23-12)26-10-8-17-15(19(26)28)11-14-16(22-17)7-9-25(18(14)27)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,21,23,24)
SMILES: CC1=NC(=NN1)N2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5CCCCC5
Molecular Formula: C20H20N6O2
Molecular Weight: 376.4 g/mol

2-cyclohexyl-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

CAS No.:

Cat. No.: VC11405999

Molecular Formula: C20H20N6O2

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

2-cyclohexyl-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione -

Specification

Molecular Formula C20H20N6O2
Molecular Weight 376.4 g/mol
IUPAC Name 8-cyclohexyl-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione
Standard InChI InChI=1S/C20H20N6O2/c1-12-21-20(24-23-12)26-10-8-17-15(19(26)28)11-14-16(22-17)7-9-25(18(14)27)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,21,23,24)
Standard InChI Key GGSHEEQCVTXXBP-UHFFFAOYSA-N
SMILES CC1=NC(=NN1)N2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5CCCCC5
Canonical SMILES CC1=NC(=NN1)N2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5CCCCC5

Introduction

2-Cyclohexyl-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b] naphthyridine-1,9(2H,8H)-dione is a complex heterocyclic compound featuring a unique structural configuration that combines a cyclohexyl group, a triazole moiety, and a pyrido-naphthyridine core. This compound is of significant interest in medicinal chemistry and materials science due to its diverse chemical properties and biological activities .

Synthesis and Characterization

The synthesis of 2-cyclohexyl-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b] naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure of the synthesized compound.

Biological Activities and Potential Applications

This compound exhibits significant biological activity, with potential applications in medicinal chemistry. Its mechanism of action may involve interactions with various biological targets, which are crucial for understanding its pharmacological profile and therapeutic uses.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-cyclohexyl-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b] naphthyridine-1,9(2H,8H)-dione. Notable examples include:

Compound NameMolecular FormulaKey Features
4-Cyclohexyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-oneTriazole derivative with cyclohexyl group
2-Cyclohexyl-6-(3-methyl-pyrazol-4-yl)-thieno[3,2-d]pyrimidinContains thieno-pyrimidine structure
3-(4-Cyclohexylphenyl)-8-{(3-methylpyridin-2-yl)methyl}-Features a phenyl group and pyridine

Research Findings and Future Directions

Research into this compound focuses on its interaction studies, particularly its binding affinity to various biological targets. These studies are essential for understanding its pharmacological profile and potential therapeutic applications. Future research may explore its efficacy in different disease models and its potential as a scaffold for drug development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator